molecular formula C6H5F3N2 B12945774 4-(Difluoromethyl)-6-fluoropyridin-3-amine

4-(Difluoromethyl)-6-fluoropyridin-3-amine

Cat. No.: B12945774
M. Wt: 162.11 g/mol
InChI Key: NYNFZUHXVBBEQB-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-fluoropyridin-3-amine is a compound of significant interest in the field of medicinal and agricultural chemistry. The presence of both difluoromethyl and fluorine groups in its structure imparts unique chemical and physical properties, making it a valuable building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-6-fluoropyridin-3-amine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This reaction can be catalyzed by metals such as copper or palladium under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available pyridine derivatives. The process includes halogenation, followed by difluoromethylation and amination steps. The use of continuous flow microreactor systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-6-fluoropyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Difluoromethyl)-6-fluoropyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-6-fluoropyridin-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, enhancing the binding affinity and specificity of the compound. This interaction can modulate the activity of the target enzyme, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-6-fluoropyridin-3-amine
  • 4-(Difluoromethyl)-5-fluoropyridin-3-amine
  • 4-(Difluoromethyl)-6-chloropyridin-3-amine

Uniqueness

4-(Difluoromethyl)-6-fluoropyridin-3-amine is unique due to the presence of both difluoromethyl and fluorine groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for the development of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C6H5F3N2

Molecular Weight

162.11 g/mol

IUPAC Name

4-(difluoromethyl)-6-fluoropyridin-3-amine

InChI

InChI=1S/C6H5F3N2/c7-5-1-3(6(8)9)4(10)2-11-5/h1-2,6H,10H2

InChI Key

NYNFZUHXVBBEQB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)N)C(F)F

Origin of Product

United States

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